2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound with a unique structure that combines a thienopyridine core with methoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a thiophene derivative and a pyridine derivative under acidic or basic conditions.
Introduction of Amino and Methoxyphenyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methoxyphenyl groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying complex organic reactions and developing new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
What sets 2-(3,4-DIMETHOXYBENZOYL)-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDIN-3-AMINE apart from similar compounds is its specific combination of functional groups and structural features. The presence of both methoxyphenyl and thienopyridine moieties provides unique chemical properties and potential biological activities that may not be observed in other related compounds.
Properties
Molecular Formula |
C23H20N2O4S |
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Molecular Weight |
420.5g/mol |
IUPAC Name |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H20N2O4S/c1-27-15-7-4-13(5-8-15)17-10-9-16-20(24)22(30-23(16)25-17)21(26)14-6-11-18(28-2)19(12-14)29-3/h4-12H,24H2,1-3H3 |
InChI Key |
OEFWIJZKAIUFBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)OC)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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